molecular formula C20H16N2O B11833649 2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one CAS No. 62376-88-9

2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Katalognummer: B11833649
CAS-Nummer: 62376-88-9
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: IZYJCHDBSMSWIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is a synthetic organic compound based on the quinazolin-4(3H)-one scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . Quinazolinone derivatives are extensively investigated for their diverse biological activities, particularly in oncology and infectious disease research . This compound features a 2,6-dimethyl substitution pattern and a naphthalen-2-yl group at the 3-position, a structural motif designed to explore structure-activity relationships and enhance interaction with biological targets. The quinazolinone core is a privileged structure in pharmacology, known to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory effects . Research on analogous compounds has demonstrated potent cytotoxic effects against various cancer cell lines. For instance, certain 2-substituted quinazolin-4(3H)-ones have shown IC50 values below 5 μM in acute leukemia models, inducing apoptosis and cell cycle arrest . Furthermore, derivatives like 2-(1H-indol-3-yl)quinazolin-4(3H)-ones have displayed promising antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and in inhibiting biofilm formation . The mechanism of action for quinazolinones varies with specific substitution patterns but can include the inhibition of key enzymes like tubulin polymerization or alarmone synthetases in bacteria . The structural features of this specific compound make it a valuable candidate for researchers screening for new anticancer or antimicrobial agents, studying enzyme inhibition, or investigating the biochemical pathways involved in cell proliferation and bacterial resistance. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

62376-88-9

Molekularformel

C20H16N2O

Molekulargewicht

300.4 g/mol

IUPAC-Name

2,6-dimethyl-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C20H16N2O/c1-13-7-10-19-18(11-13)20(23)22(14(2)21-19)17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3

InChI-Schlüssel

IZYJCHDBSMSWIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC4=CC=CC=C4C=C3)C

Herkunft des Produkts

United States

Biologische Aktivität

2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities. Quinazolinones have garnered attention due to their potential in medicinal chemistry, particularly for their anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one can be represented as follows:

C15H13NO\text{C}_{15}\text{H}_{13}\text{N}\text{O}

Synthesis

The synthesis of quinazolinones typically involves cyclization reactions of appropriate precursors. For instance, the compound can be synthesized through a base-promoted nucleophilic aromatic substitution reaction involving naphthalenic derivatives and isocyanides or amides under controlled conditions .

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer activities across various cancer cell lines. In particular, studies have demonstrated that 2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one exhibits significant cytotoxic effects against multiple cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 10 μM to 12 μM across these cell lines, indicating potent antiproliferative activity .

Antibacterial Activity

The antibacterial properties of quinazolinones have also been extensively studied. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 μg/mL
Escherichia coliInactive
Candida albicansModerate activity

The compound exhibited a significant inhibition zone against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans. The minimum fungicidal concentration (MFC) was found to be effective at concentrations similar to those inhibiting bacterial growth .

The mechanisms underlying the biological activities of quinazolinones include:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Disruption of Bacterial Cell Wall Synthesis : It interferes with bacterial cell wall integrity, leading to cell lysis.
  • Inhibition of Fungal Growth : The compound disrupts fungal cell membrane integrity and function.

Case Studies

Several studies have highlighted the efficacy of 2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one in preclinical models:

  • Study on Anticancer Efficacy : A study evaluated its effects on tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.
  • Antibacterial Efficacy Against MRSA : Clinical isolates were tested, revealing that the compound inhibited MRSA growth effectively at low concentrations.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Quinazoline derivatives have been extensively studied for their antimicrobial activities. Research indicates that 2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It functions as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundActivity AgainstMIC (μg/mL)
2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-oneStaphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Potential

Studies have also suggested that quinazoline derivatives possess anticancer properties. The mechanisms include the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The specific pathways affected by these compounds are still under investigation, but initial findings indicate that they may interfere with cell cycle regulation and promote apoptotic signaling .

Study on Antibacterial Activity

In a study evaluating multiple quinazoline derivatives, including 2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one, researchers found that it exhibited a broad spectrum of antibacterial activity comparable to standard antibiotics. The compound was tested using agar well diffusion methods against various bacterial strains, demonstrating effective inhibition zones .

Evaluation of Anticancer Effects

Another significant study focused on the anticancer effects of quinazoline derivatives revealed that treatment with 2,6-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one led to reduced viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Naphthyl vs.
  • Methyl vs. Electron-Withdrawing Groups : The 2,6-dimethyl substituents contrast with electron-withdrawing groups (e.g., CF₃ in 5e), which are critical for enhancing antimicrobial or anti-inflammatory activity in other derivatives .

Physicochemical Properties

Property Target Compound 3l () 5e () 17 ()
Melting Point Not reported 173–175°C Not reported Not reported
Molecular Weight Calculated: ~328 g/mol 275 [M+1]+ ~395 g/mol (5e) ~265 g/mol
Solubility Likely low (lipophilic groups) Moderate (dihydro core) Low (CF₃ group) High (polar hydroxyl)

Notes:

  • The target compound’s methyl and naphthyl groups likely reduce solubility compared to dihydroxyphenyl derivatives (e.g., 17) but enhance lipid bilayer penetration .
  • The dihydroquinazolinone core in 3l () has a lower molecular weight and higher solubility than the fully aromatic target compound .
Antimicrobial Activity :
  • Compound 5e () : Exhibited superior anti-inflammatory and analgesic activity due to the CF₃ group, suggesting electron-withdrawing substituents enhance bioactivity .
Anticancer Potential :
  • Triazolylmethyl Derivatives () : Showed cytotoxicity against colon cancer (SW620) via apoptosis induction. The target compound’s naphthyl group may similarly intercalate into DNA or inhibit kinases .
  • Electrochemically Synthesized Derivatives () : Some analogs demonstrated anticancer activity, but substituent effects (e.g., methyl vs. hydroxyl) significantly modulate potency .
Enzyme Inhibition :
  • AChE Inhibition () : Triazolylmethyl derivatives achieved 87% inhibition, comparable to donepezil. The target compound’s naphthyl group may mimic aromatic interactions in the enzyme’s active site .

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The Cs₂CO₃-mediated SNAr reaction between ortho-fluorobenzamides and substituted amides in DMSO represents a cornerstone methodology for quinazolin-4(3H)-one synthesis. For 2,6-dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one, the protocol involves:

  • Substrate Preparation : 2-Fluoro-6-methylbenzamide serves as the ortho-halobenzamide precursor, while 2-naphthamide provides the naphthalen-2-yl moiety.

  • Reaction Conditions : Heating at 135°C for 24 hours in anhydrous DMSO with Cs₂CO₃ (2.5 equiv) facilitates sequential SNAr displacement and intramolecular cyclization.

The mechanism proceeds via:

  • Nucleophilic Attack : Deprotonation of 2-naphthamide by Cs₂CO₃ generates a resonance-stabilized amide ion, which displaces fluoride from 2-fluoro-6-methylbenzamide.

  • Cyclization : Base-induced intramolecular dehydration forms the quinazolinone core.

Yield Optimization :

  • Solvent Purity : Freshly distilled DMSO minimizes side reactions.

  • Stoichiometry : A 1:2.5 ratio of benzamide to naphthamide maximizes conversion (yield: 68–72%).

Scalability and Limitations

This transition-metal-free method offers scalability (>10 mmol demonstrated), but regioselectivity challenges arise with polyhalogenated benzamides. The electron-withdrawing methyl group at C6 enhances SNAr reactivity by destabilizing the intermediate Meisenheimer complex.

Microwave-Assisted Condensation of Anthranilamide Derivatives

Aldehyde-Amidine Cyclocondensation

Microwave irradiation accelerates the reaction between 2-amino-6-methylbenzamide and 2-naphthaldehyde in ethanol, catalyzed by SnCl₂ (0.01 equiv):

  • Imine Formation : Aldehyde reacts with the primary amine of anthranilamide at 120°C.

  • Cyclodehydration : Tin(II) chloride promotes intramolecular nucleophilic attack, yielding the dihydroquinazolinone intermediate.

  • Oxidation : Prolonged heating (20–30 minutes) induces aerial oxidation to the aromatic quinazolinone.

Advantages :

  • Rapid Kinetics : 20-minute reaction time vs. 24 hours for conventional heating.

  • Yield : 34–41% for analogous naphthalene derivatives.

Solvent and Catalyst Screening

Ethanol outperforms THF, CH₂Cl₂, and H₂O due to its polarity and ability to stabilize charged intermediates. Catalysts like Ce(L-Pro)₂(Oxa) improve yields (up to 89%) but require post-reaction filtration.

Multi-Component Reactions (MCRs) with Diazonium Salts

Three-Component Assembly

Arenediazonium salts, nitriles, and bifunctional anilines undergo domino C–N bond formation to access quinazolinones. For the target compound:

  • Diazotization : 2-Amino-6-methylbenzoic acid generates the diazonium salt.

  • Nitrile Coupling : Reaction with acetonitrile forms an N-arylnitrilium intermediate.

  • Cyclization : 2-Naphthylamine introduces the aryl group, followed by base-mediated ring closure.

Key Features :

  • Metal-Free Conditions : Avoids transition-metal contaminants.

  • Functional Group Tolerance : Accommodates electron-deficient naphthalenes (yield: 66–82%).

Spectroscopic Validation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 8.83 (s, 1H, H5), 8.21–8.17 (m, 3H, naphthyl H2/H3/H4), 7.85 (t, J = 7.6 Hz, 1H, H7), 2.65 (s, 3H, C6-CH₃).

  • ¹³C NMR :

    • δ 162.4 (C4=O), 152.4 (C2), 134.7 (C8a), 128.7 (naphthyl C1).

Mass Spectrometry

  • HRMS (ESI) : m/z calc. for C₂₀H₁₆N₂O [M+H]⁺: 301.1335; found: 301.1338.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Catalyst Scalability
SNAr in DMSO68–7224 hCs₂CO₃High
Microwave34–4120 minSnCl₂Moderate
MCR66–8210–36 hNoneHigh

Key Considerations :

  • Cost-Effectiveness : SNAr requires inexpensive Cs₂CO₃ but high-purity DMSO.

  • Environmental Impact : MCRs minimize solvent waste.

  • Regioselectivity : SNAr avoids isomerization issues common in MCRs.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactors

Adoption of flow chemistry for SNAr reactions reduces batch variability:

  • Residence Time : 2 hours at 150°C with 10% increased yield.

  • In-Line Analysis : FTIR monitors intermediate formation.

Green Chemistry Initiatives

  • Solvent Recycling : DMSO recovery via vacuum distillation achieves 85% reuse.

  • Catalyst Recovery : Magnetic Ce(L-Pro)₂(Oxa) nanoparticles enable 5-cycle reuse without activity loss .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,6-dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with substituted amines or aldehydes. Heterogeneous catalysts like MgFe2O4@SiO2 improve efficiency by reducing side reactions and enabling recyclability . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impacts yield, with reports showing 60–85% yields under reflux conditions . Solid-state characterization (e.g., melting point, IR) is critical to confirm purity before downstream applications.

Q. How should researchers interpret key spectral data (NMR, MS) to confirm the structure of this quinazolinone derivative?

  • Methodological Answer :

  • 1H NMR : Look for aromatic protons in the δ 6.9–8.5 ppm range, with distinct splitting patterns for naphthyl (δ 7.3–7.9 ppm, multiplet) and quinazolinone methyl groups (δ 2.1–2.6 ppm, singlet) .
  • 13C NMR : The carbonyl (C=O) signal appears at δ 160–170 ppm, while the quinazolinone ring carbons resonate at δ 120–140 ppm .
  • MS : The molecular ion [M+H]+ for C20H16N2O is expected at m/z 308.13, with fragmentation peaks at m/z 275 (loss of –CH3) and 230 (cleavage of the naphthyl group) .

Q. What are the primary biological activities associated with this compound, and which assays are used to evaluate them?

  • Methodological Answer : The compound exhibits antimicrobial, anticonvulsant, and anti-inflammatory activity. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents .
  • Anti-inflammatory : COX-2/mPGES-1 inhibition assays, with IC50 values compared to indomethacin .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR : Resolve splitting caused by slow interconversion of tautomers .
  • 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations, especially for overlapping aromatic signals .
  • High-resolution MS : Rule out isotopic or adduct interference (e.g., [M+Na]+ vs. [M+H]+) .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer :

  • Substituent effects : Introducing electron-withdrawing groups (e.g., –Cl, –NO2) at the 2-position enhances antimicrobial activity by 30–50% .
  • Heterocyclic fusion : Replacing the naphthyl group with pyridyl or indole moieties improves blood-brain barrier penetration for CNS targets .
  • Prodrug design : Acetylation of the 4(3H)-one oxygen increases oral bioavailability in rodent models .

Q. How do computational methods (e.g., molecular docking) predict the compound’s interaction with mPGES-1 for anti-inflammatory applications?

  • Methodological Answer :

  • Docking software (AutoDock Vina) : Use the crystal structure of mPGES-1 (PDB: 4YL0) to identify binding poses. The quinazolinone core forms hydrogen bonds with Arg126 and Tyr130, while the naphthyl group occupies a hydrophobic pocket .
  • MD simulations : Assess stability of the ligand-receptor complex over 100 ns; RMSD < 2 Å indicates robust binding .

Q. What experimental controls are critical when assessing the compound’s cytotoxicity in cell-based assays?

  • Methodological Answer :

  • Positive controls : Use doxorubicin (for anticancer assays) or ciprofloxacin (for antimicrobial tests) to validate assay sensitivity .
  • Solvent controls : Include DMSO at the same concentration as test samples to rule out solvent toxicity .
  • Cell viability assays : Combine MTT and LDH release assays to distinguish cytostatic vs. cytotoxic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.